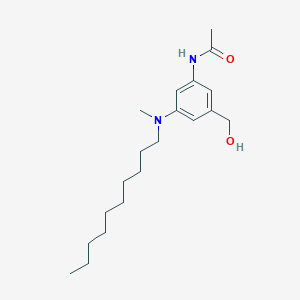

3-(N-乙酰氨基)-5-(N-癸基-N-甲基氨基)苄醇

描述

The compound 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol is a specialized chemical with potential relevance in various fields of chemistry and materials science. Its structure suggests it may exhibit unique physical and chemical properties useful for specific applications.

Synthesis Analysis

Research on related compounds such as 3,5-bis(dimethylamino)benzyl alcohols has demonstrated the feasibility of synthesizing complex molecules with functional groups that can undergo photochemical reactions to produce solvent-incorporated adducts and ethers (Perrotta, R. R., Winter, A., & Falvey, D., 2011). Similar strategies might be applicable for synthesizing the subject compound by carefully selecting starting materials and reaction conditions that favor the formation of desired functional groups.

Molecular Structure Analysis

The detailed molecular structure of similar compounds has been elucidated through computational and crystallographic methods, revealing insights into their geometry, electronic structure, and intermolecular interactions (Kranjc, K. et al., 2012). Such analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions and Properties

Chemical reactions involving benzyl alcohols and their derivatives are diverse, including heterolysis and reactions with alcohols and amines to produce a variety of products, depending on the conditions and reactants used (Brown, J. W., Clack, D. W., & Wilson, D. A., 1988). These reactions highlight the potential versatility of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol in synthetic chemistry.

Physical Properties Analysis

The physical properties of a compound are intimately related to its molecular structure. Studies on similar molecules have provided valuable data on melting points, solubility, and other physical parameters, which are essential for determining the compound's suitability for various applications (Camerman, A. et al., 2005).

科学研究应用

生物合成中的中间体:它与嘌呤核苷酸从头合成和硫胺素生物合成中的中间体有关 (麦肯齐、威尔逊、肖和尤因,1988).

抗氧化活性:某些合成的化合物表现出体外抗氧化活性,包括还原力、自由基清除和金属螯合活性 (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

苄基化试剂:N-[(N-亚硝基苄氨基)甲基]苯甲酰胺可用作质子材料(如乙醇、乙酸、苯酚和硫醇)苄基化的直接苄基化试剂 (大桥、寺尾和关谷,1978).

杂环体系的合成:2-乙酰氨基-3-二甲氨基丙烯酸甲酯是合成各种杂环体系的多用途试剂 (克拉尔、赫瓦拉、斯维特、戈利奇和斯坦诺夫尼克,1997).

抗惊厥应用:2-乙酰氨基-N-苄基-2-(甲氧基氨基)乙酰胺是功能化的氨基酸抗惊厥药,其分子特征可能是其抗惊厥活性的原因 (卡默曼、汉佩尔、马斯特罗保罗和卡默曼,2005).

癌症研究:ADMB、TPA 和美泽林增加人乳腺癌细胞中肿瘤相关抗原的表面表达,可能有助于乳腺癌的诊断和治疗 (莱昂、古铁雷斯、江、埃斯塔布鲁克、瓦克斯曼和费舍尔,2005).

光谱学应用:合成的化合物在光谱学中具有潜在应用,尤其是在红外、紫外吸收和荧光光谱学中 (八木、大森和冈崎,1969).

属性

IUPAC Name |

N-[3-[decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O2/c1-4-5-6-7-8-9-10-11-12-22(3)20-14-18(16-23)13-19(15-20)21-17(2)24/h13-15,23H,4-12,16H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFQCJGXLSFQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(C)C1=CC(=CC(=C1)NC(=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146160 | |

| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |

CAS RN |

103955-90-4 | |

| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103955904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

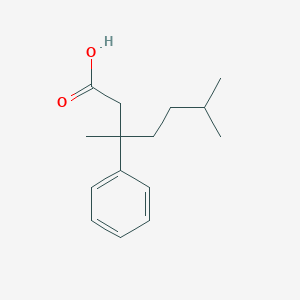

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)